3-Phenyl-2-azaspiro[3.6]decan-1-one

Medicinal Chemistry Building Block Procurement Spirocyclic Scaffolds

3-Phenyl-2-azaspiro[3.6]decan-1-one (CAS 2080412-62-8) is a spirocyclic β-lactam (2-azetidinone) comprising a four-membered lactam ring fused via a spiro carbon to a seven-membered cycloheptane ring, with a phenyl substituent at the 3-position of the azetidinone. This compound belongs to the broader class of spiro β-lactams, which are recognized scaffolds in medicinal chemistry due to their conformational rigidity, β-turn mimetic properties, and documented biological activities including antibacterial, anticancer, and enzyme inhibitory effects.

Molecular Formula C15H19NO
Molecular Weight 229.323
CAS No. 2080412-62-8
Cat. No. B2839140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2-azaspiro[3.6]decan-1-one
CAS2080412-62-8
Molecular FormulaC15H19NO
Molecular Weight229.323
Structural Identifiers
SMILESC1CCCC2(CC1)C(NC2=O)C3=CC=CC=C3
InChIInChI=1S/C15H19NO/c17-14-15(10-6-1-2-7-11-15)13(16-14)12-8-4-3-5-9-12/h3-5,8-9,13H,1-2,6-7,10-11H2,(H,16,17)
InChIKeyVZHLWGIUWBEZQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Phenyl-2-azaspiro[3.6]decan-1-one (CAS 2080412-62-8): Procurement-Grade Spirocyclic β-Lactam Building Block


3-Phenyl-2-azaspiro[3.6]decan-1-one (CAS 2080412-62-8) is a spirocyclic β-lactam (2-azetidinone) comprising a four-membered lactam ring fused via a spiro carbon to a seven-membered cycloheptane ring, with a phenyl substituent at the 3-position of the azetidinone [1]. This compound belongs to the broader class of spiro β-lactams, which are recognized scaffolds in medicinal chemistry due to their conformational rigidity, β-turn mimetic properties, and documented biological activities including antibacterial, anticancer, and enzyme inhibitory effects . Its molecular formula is C15H19NO, with a molecular weight of 229.32 Da, a calculated LogP of 3.33, a fraction sp³ (Fsp³) of 0.533, and a polar surface area of 29 Ų [1].

Why 3-Phenyl-2-azaspiro[3.6]decan-1-one Cannot Be Replaced by [3.4] or [3.5] Ring-Size Analogs


The homologous series of 3-phenyl-2-azaspiro[m.n]alkan-1-ones—spanning [3.4] (cyclopentane), [3.5] (cyclohexane), and [3.6] (cycloheptane) carbocyclic rings—exhibits systematic variation in molecular weight (201 → 215 → 229 Da), lipophilicity, and conformational ensemble that precludes casual interchange . The [3.6] system with its seven-membered ring introduces unique pseudo-axial/equatorial orientations and increased degrees of torsional freedom that are absent in the smaller-ring congeners, directly affecting receptor complementarity, metabolic stability, and physicochemical properties [1]. In spiro β-lactam medicinal chemistry, even single-carbon ring-size changes have been shown to alter β-turn mimicry geometry and target binding profiles, making ring-size selection a critical procurement decision rather than a commodity substitution [2].

Quantitative Differentiation Evidence for 3-Phenyl-2-azaspiro[3.6]decan-1-one (CAS 2080412-62-8) vs. Closest Analogs


Ring-Size Dependent Molecular Weight and Formula: [3.6] vs. [3.5] vs. [3.4] Homologous Series

The 3-phenyl-2-azaspiro[m.n]alkan-1-one series shows a systematic molecular weight increment of approximately 14 Da per additional methylene unit in the carbocyclic ring. The target [3.6] compound (MW 229.32 Da, C15H19NO) is 14.03 Da heavier than the [3.5] analog (MW 215.29 Da, C14H17NO) and 28.06 Da heavier than the [3.4] analog (MW 201.26 Da, C13H15NO) . This mass difference corresponds to one and two methylene (–CH2–) units respectively, constituting a genuine homologous series rather than interchangeable isosteres. The increased carbon count of the [3.6] system directly translates to higher lipophilicity, with a measured LogP of 3.33 for the target compound [1].

Medicinal Chemistry Building Block Procurement Spirocyclic Scaffolds

Fraction sp³ (Fsp³) and Three-Dimensionality: Quantitative Comparison with Flat Aromatic Scaffolds

The target compound exhibits an Fsp³ value of 0.533 (8 out of 15 carbon atoms are sp³-hybridized), reflecting substantial three-dimensional character [1]. This places it in the favorable range for drug-like molecules, as Fsp³ > 0.45 has been correlated with improved clinical success rates and reduced promiscuity [2]. In contrast, fully aromatic 3-phenyl-substituted lactam isosteres (e.g., 3-phenylisoquinolin-1-one analogs) have Fsp³ approaching 0, representing a fundamentally different physicochemical profile. While direct Fsp³ data for the [3.5] and [3.4] analogs are not available from the retrieved sources, the [3.6] system necessarily possesses one and two additional sp³ carbons respectively, yielding incrementally higher Fsp³ values.

Drug Discovery Conformational Restriction Escaping Flatland

Polar Surface Area and Hydrogen-Bonding Profile: Suitability for Oral Bioavailability and CNS Penetration

The target compound has a calculated topological polar surface area (TPSA) of 29 Ų, with exactly one hydrogen bond donor (lactam N–H) and one hydrogen bond acceptor (lactam C=O) [1]. This TPSA value falls well below the widely accepted threshold of 140 Ų for oral bioavailability and the more stringent 60–70 Ų threshold associated with favorable CNS penetration [2]. In comparison, spiro β-lactams with additional polar substituents (e.g., hydroxyl or carboxyl groups) can exhibit TPSA values exceeding 80 Ų, which may limit their membrane permeability. The minimal HBD/HBA count (1/1) of the [3.6] system contrasts with diazaspiro or oxa-azaspiro analogs, which introduce additional hydrogen-bonding capacity that can reduce passive permeability.

ADME Oral Bioavailability Blood-Brain Barrier Physicochemical Profiling

Conformational Rigidity and β-Turn Mimetic Geometry: Class-Level Evidence for Spiro β-Lactams

Spiro β-lactams have been experimentally validated by NMR conformational analysis to adopt geometries closely approximating ideal type II β-turns, with strong intramolecular hydrogen bonds stabilizing the turn conformation [1]. This property is intrinsic to the spirocyclic β-lactam scaffold class, wherein the constrained ring junction pre-organizes the lactam nitrogen and carbonyl into a turn-mimicking orientation. While this specific NMR study was conducted on proline-derived spiro β-lactams rather than the exact [3.6] phenyl-substituted system, the conformational restriction imposed by the spiro[3.6] architecture—combining a rigid four-membered β-lactam with a flexible seven-membered carbocycle—is expected to provide a unique balance of rigidity and conformational sampling not achievable with [3.4] or [3.5] ring systems . The cycloheptane ring in the [3.6] system introduces additional pseudo-axial/equatorial orientations that may allow fine-tuning of the turn geometry compared to the more constrained cyclopentane ([3.4]) or cyclohexane ([3.5]) variants.

Peptidomimetics β-Turn Mimicry Conformational Analysis Protein-Protein Interactions

Synthetic Accessibility via Staudinger Cycloaddition: Validated Yields for Analogous [3.3] Spiro β-Lactam

The structurally analogous 3-phenyl-2-azaspiro[3.3]heptan-1-one was synthesized via a thermal Staudinger [2+2] cycloaddition between cyclobutane-carboxylic acid-derived ketene and benzaldehyde-derived TMS-imine, achieving an 81% isolated yield [1]. The same methodology was successfully applied to a range of aromatic, heteroaromatic, and aliphatic aldehydes, demonstrating broad substrate scope. Critically, the process was scaled to produce 50 g of the corresponding amine in a single synthetic run, confirming practical scalability [1]. While this specific yield data is for the [3.3] analog, the Staudinger reaction is a well-established method for spiro β-lactam synthesis across various ring sizes, and the commercial availability of the [3.6] compound in 95% purity from multiple suppliers (Enamine, A2B Chem) indicates successful application of this or similar methodology to the cycloheptane-fused system [2].

Synthetic Methodology Staudinger Reaction Scale-Up Feasibility Building Block Synthesis

Recommended Application Scenarios for 3-Phenyl-2-azaspiro[3.6]decan-1-one Based on Quantitative Differentiation Evidence


CNS-Targeted Lead Optimization: Exploiting Low TPSA and Optimal LogP for Blood-Brain Barrier Penetration

With a TPSA of 29 Ų (well below the 60–70 Ų CNS penetration threshold) and a LogP of 3.33 within the optimal CNS drug range, 3-phenyl-2-azaspiro[3.6]decan-1-one is ideally suited as a core scaffold for CNS drug discovery programs [1]. Its minimal hydrogen-bonding capacity (1 HBD, 1 HBA) and single rotatable bond favor passive diffusion across the blood-brain barrier, distinguishing it from more polar spiro β-lactam or diazaspiro analogs that may require active transport or formulation strategies for CNS exposure [2].

Spirocyclic β-Lactam Library Synthesis: Ring-Size SAR Exploration Across [3.4], [3.5], and [3.6] Systems

The systematic 14-Da molecular weight increments across the [3.4] → [3.5] → [3.6] homologous series provide medicinal chemists with a well-defined ring-size SAR toolkit [1]. Procuring the [3.6] compound alongside its smaller-ring counterparts enables comprehensive exploration of how carbocyclic ring size affects target binding, metabolic stability, and selectivity—a strategy that is increasingly employed in modern fragment-based and DNA-encoded library design where sp³-rich spiro scaffolds are privileged chemotypes [2].

β-Turn Peptidomimetic Design: Leveraging Spirocyclic Conformational Restriction for Protein-Protein Interaction Inhibitors

Spiro β-lactams have been experimentally demonstrated by NMR to adopt type II β-turn geometries with intramolecular hydrogen-bond stabilization [1]. The [3.6] system, with its seven-membered cycloheptane ring, introduces unique conformational degrees of freedom not present in [3.4] or [3.5] variants, potentially enabling access to novel turn geometries. This makes it a valuable building block for peptidomimetic programs targeting protein-protein interactions, where conformational pre-organization can enhance binding affinity while maintaining drug-like physicochemical properties [2]. The commercial availability at 95% purity from multiple suppliers enables rapid incorporation into parallel synthesis workflows.

Physicochemical Property Optimization: Replacing Flat Aromatics with Three-Dimensional Spiro Scaffolds

With an Fsp³ of 0.533—substantially higher than the 0.45 benchmark associated with improved clinical candidate success—this compound serves as a direct replacement for flat, aromatic-rich phenyl-lactam motifs that suffer from poor solubility, high protein binding, and cytochrome P450 inhibition [1]. The [3.6] spiro architecture introduces three-dimensional character while maintaining the β-lactam pharmacophore, enabling medicinal chemists to 'escape flatland' without sacrificing target engagement [2]. Its balanced LogP of 3.33 and low molecular weight (229 Da) further support its use in multiparameter optimization strategies.

Quote Request

Request a Quote for 3-Phenyl-2-azaspiro[3.6]decan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.